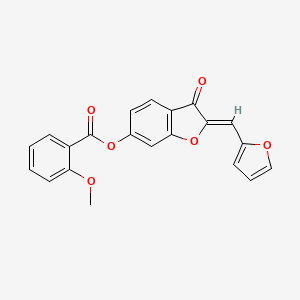

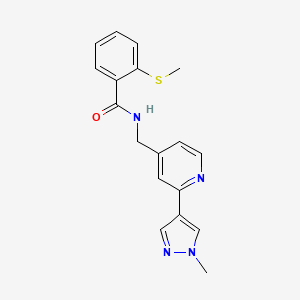

![molecular formula C26H27NO5S B2996039 Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 477487-76-6](/img/structure/B2996039.png)

Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate” is a chemical compound with the molecular formula C28H31NO5S . It is available for purchase from certain chemical suppliers.

Synthesis Analysis

The synthesis of polysubstituted furans, which includes compounds like the one , has been studied extensively. One method involves the reaction of various sulfur ylides and alkyl acetylenic carboxylates . Another approach involves a phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, etc., are not available in the current resources .Scientific Research Applications

Synthesis and Chemical Transformations

Naphtho[1,2-b]furan derivatives have been synthesized and investigated for various chemical transformations, including acylation, sulfonation, and reactions with different nucleophiles. These processes are essential for creating structurally diverse compounds with potential for further chemical and pharmacological studies (Chatterjea et al., 1979) (Haines et al., 2011).

Pharmacological Potential

Some derivatives of naphtho[1,2-b]furan have shown promising antimicrobial and antioxidant activities. These findings suggest the potential utility of such compounds in developing new therapeutic agents with specific biological activities (Devi et al., 2010).

Material Science Applications

The optoelectronic and charge transport properties of naphtho[1,2-b]furan derivatives have been explored, indicating their utility in material science, especially in organic electronics. Adjusting the alkyl side chains on such compounds can significantly affect their electronic properties, making them suitable for applications in organic semiconductors and photovoltaic cells (Chaudhry et al., 2015).

Natural Products and Bioactivity

Furan derivatives isolated from natural sources, like endophytic fungi, demonstrate a range of biological activities. These findings underscore the importance of furan and naphtho[1,2-b]furan derivatives in discovering new bioactive compounds with potential applications in drug development and agriculture (Chen et al., 2017).

Mechanism of Action

Target of Action

Similar compounds based on the naphtho[1,2-b]benzofuran core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B plays a key role in the negative regulation of insulin signaling and is a potential therapeutic target for the treatment of diabetes mellitus and obesity .

Mode of Action

It’s likely that it interacts with its targets (such as ptp1b) by binding to the active site, thereby inhibiting the enzyme’s activity and influencing insulin signaling .

Biochemical Pathways

By inhibiting PTP1B, it could enhance insulin sensitivity and promote glucose uptake, thus playing a potential role in the management of diabetes mellitus .

Result of Action

Based on the potential inhibition of ptp1b, it can be inferred that the compound might enhance insulin sensitivity and glucose uptake, potentially offering therapeutic benefits in the context of diabetes mellitus .

properties

IUPAC Name |

pentyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO5S/c1-4-5-8-15-31-26(28)24-18(3)32-25-21-10-7-6-9-20(21)23(16-22(24)25)27-33(29,30)19-13-11-17(2)12-14-19/h6-7,9-14,16,27H,4-5,8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBZUJGAYZHAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentyl 2-methyl-5-(4-methylphenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2995957.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethoxy)isonicotinamide](/img/structure/B2995958.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)